

TCS-OX2-29 hydrochloride dose-response curve analysis

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Compound of Interest

Compound Name: TCS-OX2-29 hydrochloride

Cat. No.: B593310

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Technical Support Center: TCS-OX2-29 Hydrochloride

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **TCS-OX2-29 hydrochloride**.

Dose-Response Characteristics

TCS-OX2-29 hydrochloride is a potent and selective antagonist of the orexin-2 receptor (OX2R).^{[1][2][3]} Its primary mechanism of action is to block the binding of orexin-A and orexin-B to OX2R, thereby inhibiting downstream signaling pathways.^{[1][3]}

Quantitative Data Summary

Parameter	Value	Species/Cell Line	Notes	Reference
IC ₅₀	40 nM	Human	For orexin-2 receptor (OX2R)	[1][2][3][4]
pKi	7.5	Not Specified	For orexin-2 receptor (OX2R)	[1]
Selectivity	>250-fold	Human	Selectivity for OX2R over OX1R (OX1R IC ₅₀ >10,000 nM)	[1][2][4]
ED ₅₀ (in vivo)	3.5 nM	Rat (Intra-CA1)	Effective dose for 50% reduction of morphine conditioned place preference (CPP) during acquisition.	[5]
ED ₅₀ (in vivo)	5.78 nM	Rat (Intra-CA1)	Effective dose for 50% reduction of morphine CPP during expression.	[5]
In vivo Dose (IPP)	5-10 mg/kg	Mouse (NMRI)	Suppressed conditioned place preference (CPP) acquisition and expression.	[1]
In vivo Dose (Intra-DG)	Not Specified	Rat	Used to investigate the role of OX2R in methamphetamine-seeking behavior.	[5]

In vivo Dose	0.5 mg/kg	Rat	Investigated effects on morphine tolerance.	[6]
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Physicochemical and Storage Information

Parameter	Value	Reference
Molecular Weight	433.97 g/mol (hydrochloride salt)	[3]
Formula	C ₂₃ H ₃₁ N ₃ O ₃ ·HCl	[3]
Solubility	Soluble to 100 mM in water; 25 mM in DMSO	[3]
Storage (Powder)	Desiccate at +4°C	[3]
Storage (Stock Solution)	1 year at -80°C in solvent; 1 month at -20°C in solvent. Avoid repeated freeze-thaw cycles.	[4]

Experimental Protocols

In Vitro Dose-Response Curve Analysis using a Functional Assay (e.g., Calcium Mobilization)

This protocol describes a general workflow for determining the IC₅₀ of **TCS-OX2-29 hydrochloride** in a cell line expressing the orexin-2 receptor.

1. Cell Culture and Plating:

- Culture Chinese Hamster Ovary (CHO) cells stably expressing the human orexin-2 receptor (hOX2R) in appropriate media.

- Plate cells in a 96-well, black-walled, clear-bottom plate at a suitable density and allow them to adhere overnight.

2. Compound Preparation:

- Prepare a 10 mM stock solution of **TCS-OX2-29 hydrochloride** in 100% DMSO.
- Perform serial dilutions of the stock solution in an appropriate assay buffer to create a range of concentrations (e.g., 10 μ M to 0.1 nM). Ensure the final DMSO concentration in the assay is consistent across all wells and typically below 0.5%.

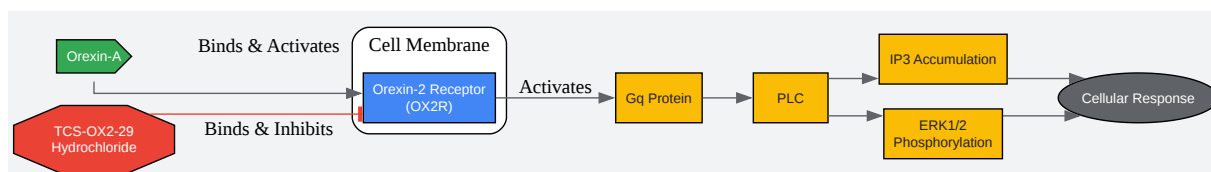
3. Calcium Assay Procedure:

- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
- Wash the cells with assay buffer to remove excess dye.
- Add the various concentrations of **TCS-OX2-29 hydrochloride** to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.
- Add a fixed concentration of an orexin receptor agonist (e.g., Orexin-A, at its EC₈₀ concentration) to all wells to stimulate the receptor.
- Measure the change in fluorescence intensity over time using a fluorescence plate reader.

4. Data Analysis:

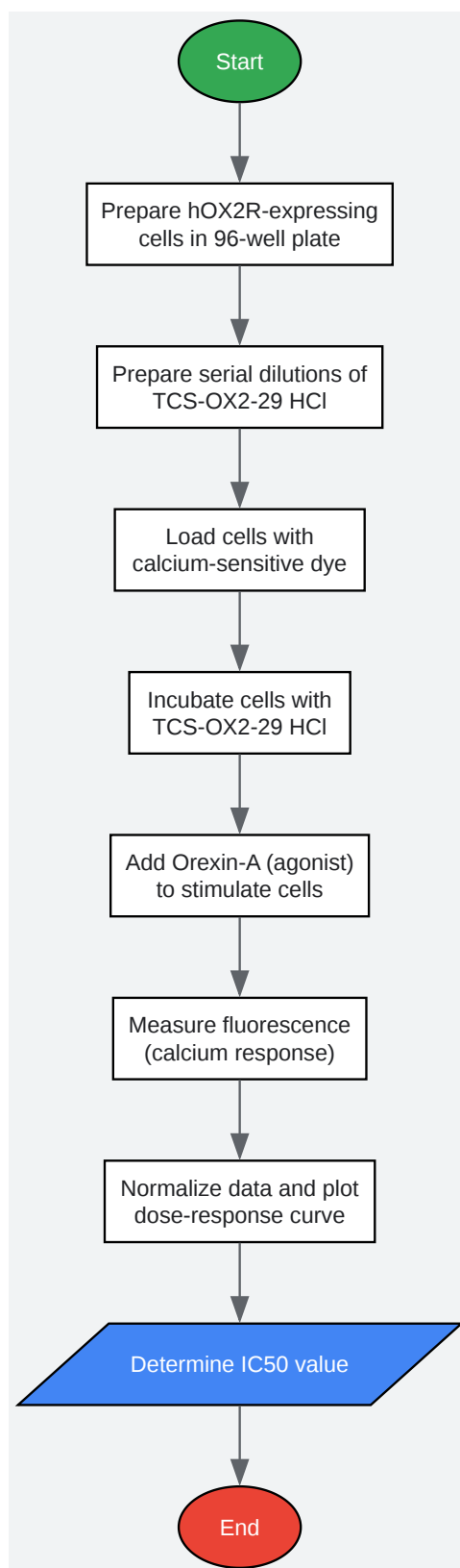
- Determine the peak fluorescence response for each well.
- Normalize the data by setting the response in the absence of the antagonist (agonist only) as 100% and the response in the absence of the agonist as 0%.
- Plot the normalized response against the logarithm of the **TCS-OX2-29 hydrochloride** concentration.
- Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Signaling Pathway and Experimental Workflow Diagrams



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Caption: **TCS-OX2-29 hydrochloride** signaling pathway.



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Caption: In vitro dose-response experimental workflow.

Troubleshooting and FAQs

Q1: My IC₅₀ value for **TCS-OX2-29 hydrochloride** is significantly higher than the reported 40 nM. What could be the issue?

A1:

- **Compound Integrity:** Ensure the compound has been stored correctly (desiccated at +4°C for powder, protected from light) and that stock solutions are not subjected to multiple freeze-thaw cycles.^{[3][4]} Consider preparing fresh stock solutions.
- **Solubility Issues:** **TCS-OX2-29 hydrochloride** has limited solubility in aqueous solutions. Ensure your stock solution in DMSO is fully dissolved before making serial dilutions in aqueous assay buffer. Precipitates can lead to inaccurate concentrations.
- **Assay Conditions:** The IC₅₀ value can be influenced by the concentration of the agonist used for stimulation. If the agonist concentration is too high, it may require a higher concentration of the antagonist to achieve inhibition. We recommend using the agonist at its EC₈₀ concentration.
- **Cell Health:** Ensure the cells are healthy and not overgrown, as this can affect receptor expression and signaling.

Q2: I am observing high variability between replicate wells in my dose-response experiment. How can I improve consistency?

A2:

- **Pipetting Accuracy:** Ensure accurate and consistent pipetting, especially during serial dilutions and when adding compounds to the plate. Use calibrated pipettes.
- **Cell Plating Uniformity:** Ensure a uniform cell density across all wells of the plate. Uneven cell distribution can lead to variable responses.
- **Mixing:** Gently mix the plate after adding reagents to ensure even distribution without disturbing the cell monolayer.

- Edge Effects: Be aware of potential "edge effects" in 96-well plates. If observed, consider not using the outer wells for experimental data.

Q3: Can I use **TCS-OX2-29 hydrochloride** for in vivo studies?

A3: Yes, **TCS-OX2-29 hydrochloride** is active in vivo.^{[1][5][7]} It has been administered via intraperitoneal (i.p.) injection and direct microinjection into brain regions.^{[1][5]} The appropriate vehicle and dose will depend on the specific animal model and research question. For in vivo use, it's crucial to ensure complete dissolution of the compound. A suggested vehicle formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Q4: How does **TCS-OX2-29 hydrochloride** inhibit the orexin-2 receptor?

A4: **TCS-OX2-29 hydrochloride** is a competitive antagonist. It binds to the orexin-2 receptor and prevents the endogenous ligands, orexin-A and orexin-B, from binding and activating the receptor. This blockade inhibits downstream signaling pathways, such as the Gq-protein-mediated increase in intracellular IP3 and subsequent calcium mobilization, as well as ERK1/2 phosphorylation.^{[1][3]}

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